molecular formula C18H16N2O3 B7725375 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B7725375
M. Wt: 308.3 g/mol
InChI Key: XAHXNFSUFBFLSG-MDZDMXLPSA-N
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Description

3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a methoxyphenyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine core is known for its ability to bind to various biological targets, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its combination of an imidazo[1,2-a]pyridine core with a methoxyphenyl group and an acrylic acid moiety

Properties

IUPAC Name

(E)-3-[2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-4-3-11-20-15(9-10-16(21)22)17(19-18(12)20)13-5-7-14(23-2)8-6-13/h3-11H,1-2H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXNFSUFBFLSG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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